molecular formula C12H13NO3 B2961740 n-Phenethylmaleamic acid CAS No. 108088-05-7

n-Phenethylmaleamic acid

Cat. No.: B2961740
CAS No.: 108088-05-7
M. Wt: 219.24
InChI Key: IREPTAJLMFBTRP-VOTSOKGWSA-N
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Description

n-Phenethylmaleamic acid: is an organic compound with the molecular formula C12H13NO3 It is a derivative of maleamic acid, where the hydrogen atom of the amide group is replaced by a phenethyl group

Scientific Research Applications

n-Phenethylmaleamic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of polymers and resins with specific properties.

    Biological Studies: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Phenethylmaleamic acid can be synthesized through the reaction of maleic anhydride with phenethylamine. The reaction typically involves the following steps:

    Acylation Reaction: Maleic anhydride reacts with phenethylamine in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: n-Phenethylmaleamic acid undergoes various chemical reactions, including:

    Hydrolysis: In acidic or basic conditions, this compound can hydrolyze to form maleic acid and phenethylamine.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Substitution: this compound can undergo substitution reactions, particularly at the amide nitrogen, with electrophiles such as alkyl halides.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride).

Major Products:

    Hydrolysis: Maleic acid and phenethylamine.

    Oxidation: Corresponding carboxylic acids.

    Substitution: N-alkylated derivatives of this compound.

Mechanism of Action

The mechanism of action of n-Phenethylmaleamic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence metabolic pathways, including those involved in cell signaling and energy production.

Comparison with Similar Compounds

    n-Phenylmaleamic acid: Similar structure but with a phenyl group instead of a phenethyl group.

    n-Butylmaleamic acid: Similar structure but with a butyl group instead of a phenethyl group.

    n-Methylmaleamic acid: Similar structure but with a methyl group instead of a phenethyl group.

Uniqueness: n-Phenethylmaleamic acid is unique due to the presence of the phenethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the phenethyl group enhances the desired activity or property.

Properties

IUPAC Name

(E)-4-oxo-4-(2-phenylethylamino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREPTAJLMFBTRP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108088-05-7
Record name N-PHENETHYLMALEAMIC ACID
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